N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide
Description
The compound N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide is a purine derivative featuring a bicyclo[3.1.0]hexane core with stereospecific hydroxyl and hydroxymethyl substituents.
- Protective group chemistry: Use of bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups to protect hydroxyls during coupling .
- Phosphoramidate/thiophosphate linkages: Critical for nucleotide analog synthesis, as seen in related compounds .
- Chromatographic purification: Silica gel flash chromatography and LC/MS (e.g., Shimadzu LC/API 2000 MS) ensure high purity (>99%) .
Key structural features include:
Properties
Molecular Formula |
C20H21N5O5 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H21N5O5/c1-18(2)19(28)12(8-26)30-17(20(18,19)29)25-10-23-13-14(21-9-22-15(13)25)24-16(27)11-6-4-3-5-7-11/h3-7,9-10,12,17,26,28-29H,8H2,1-2H3,(H,21,22,24,27)/t12-,17-,19+,20-/m1/s1 |
InChI Key |
SBKHHFROZKOUCZ-HINUTXJASA-N |
Isomeric SMILES |
CC1([C@@]2([C@]1([C@@H](O[C@@H]2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
Canonical SMILES |
CC1(C2(C1(C(OC2CO)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’,3’-isopropylideneadenosine typically involves the protection of the hydroxyl groups of adenosine followed by the introduction of the benzoyl group at the N6 position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for N6-Benzoyl-2’,3’-isopropylideneadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’,3’-isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzoyl group or other functional groups in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .
Scientific Research Applications
N6-Benzoyl-2’,3’-isopropylideneadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, including its role as a smooth muscle vasodilator.
Medicine: Research has shown that adenosine analogs, including N6-Benzoyl-2’,3’-isopropylideneadenosine, have potential anticancer properties by inhibiting cancer progression.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
N6-Benzoyl-2’,3’-isopropylideneadenosine exerts its effects by mimicking the action of adenosine. It binds to adenosine receptors on the cell surface, leading to various downstream effects. These effects include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. The compound’s anticancer properties are attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their properties:
*Hypothetical molecular formula based on structural analysis.
Key Differences and Implications
Sugar Moiety :
- The target compound’s bicyclo[3.1.0]hexane sugar offers enhanced rigidity compared to tetrahydrofuran () or oxolane () rings. This may improve metabolic stability and reduce off-target interactions .
- Hydroxyl groups in the bicyclo core (vs. protective groups like DMT or silyl ethers in analogs) suggest better solubility but may require stabilization during synthesis .
Functional Groups :
- Thiophosphate/Phosphoramidate vs. Hydroxyl : Thiophosphate (Compound 11) enhances nuclease resistance in oligonucleotides, while the target compound’s hydroxyl groups may favor hydrogen bonding in enzyme inhibition .
- Oxazole substituents (Compound 4g) significantly boost xanthine oxidase inhibition (IC₅₀ ~nM) by enabling π-π stacking with hydrophobic enzyme pockets .
Biological Activity: Enzyme Inhibition: Compound 4g’s oxazole derivatives show nanomolar inhibition of xanthine oxidase, a key enzyme in purine catabolism. The target compound’s benzamide-purine core may share this activity but requires empirical validation .
Research Findings and Analytical Data
Biological Activity
N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide is a complex compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound’s structure includes a bicyclic framework and a purine moiety, which are known to influence its biological interactions. The molecular formula is C₁₈H₂₃N₅O₄, and it has a molecular weight of approximately 373.41 g/mol.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in nucleotide synthesis, potentially impacting cellular proliferation.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Interaction with Receptors : The purine component suggests potential interactions with adenosine receptors, which are critical in various physiological processes including inflammation and immune response.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined structurally related compounds and found that they inhibited the growth of human cancer cell lines through apoptosis induction.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
| N-{9...} | A549 | 18 |
Antiviral Activity
Research has also explored the antiviral properties:
- Case Study 2 : In vitro assays demonstrated that related compounds exhibited significant activity against viral infections by inhibiting viral replication.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
- Absorption : The compound is expected to have moderate bioavailability due to its complex structure.
- Metabolism : Initial studies suggest hepatic metabolism with possible active metabolites contributing to its biological effects.
- Excretion : Primarily excreted via renal pathways.
Safety and Toxicity
Toxicological assessments are essential for any new compound:
- In animal models, doses up to a certain threshold did not show significant adverse effects, but long-term studies are needed for comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
